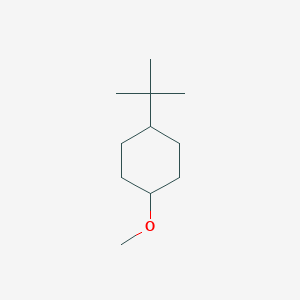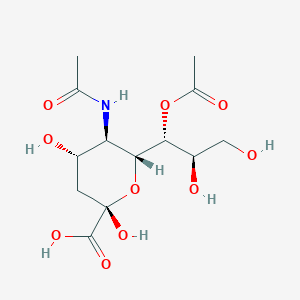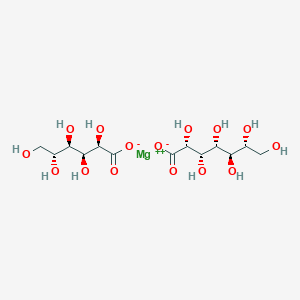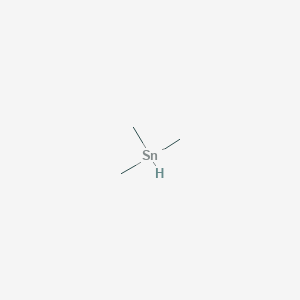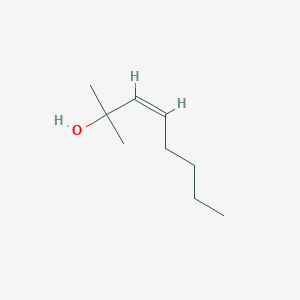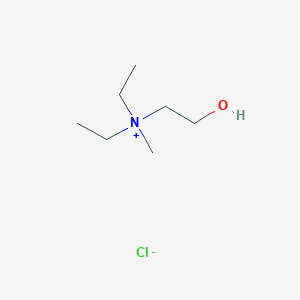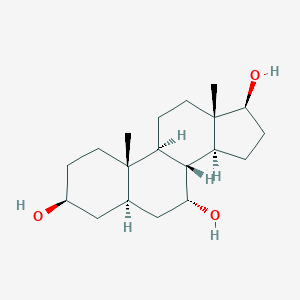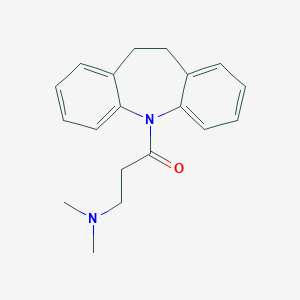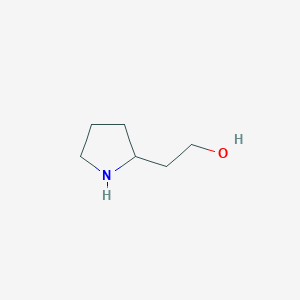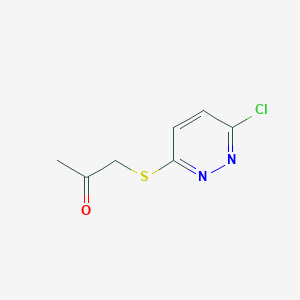
1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one is a chemical compound that belongs to the pyridazine family. It is a synthetic molecule that has been extensively studied due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one has a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one in lab experiments is its wide range of biological activities. It has been shown to have potential applications in a variety of fields, including cancer research, neurodegenerative disease research, and inflammation research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to explore its potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for use in scientific research.
Synthesemethoden
The synthesis of 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one is a multi-step process that involves the reaction of 6-chloropyridazine with thioacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
18592-52-4 |
|---|---|
Produktname |
1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one |
Molekularformel |
C7H7ClN2OS |
Molekulargewicht |
202.66 g/mol |
IUPAC-Name |
1-(6-chloropyridazin-3-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C7H7ClN2OS/c1-5(11)4-12-7-3-2-6(8)9-10-7/h2-3H,4H2,1H3 |
InChI-Schlüssel |
JTBDZVSYDYLNHG-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NN=C(C=C1)Cl |
Kanonische SMILES |
CC(=O)CSC1=NN=C(C=C1)Cl |
Synonyme |
1-[(6-Chloro-3-pyridazinyl)thio]propan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



